molecular formula C23H23N5O2 B11287137 4-Methyl-6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

4-Methyl-6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11287137
M. Wt: 401.5 g/mol
InChI Key: WGRGPNXOMJIYNC-UHFFFAOYSA-N
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Description

4-Methyl-6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, also known by its systematic IUPAC name, is a complex heterocyclic compound. Its structure combines features of purines and imidazoles, making it intriguing for both medicinal and synthetic chemistry applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors. For example:

    Condensation Reaction: Starting from 2,4-diamino-6-methylpyrimidine, the compound can be synthesized via a condensation reaction with 4-methylbenzaldehyde and 2-methylbenzaldehyde.

    Multicomponent Reactions: Multicomponent reactions involving amines, aldehydes, and isocyanates have also been explored.

Industrial Production: While not widely produced industrially, small-scale synthesis occurs in research laboratories. Scale-up for industrial production would require optimization of reaction conditions and purification methods.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: Nucleophilic substitution at the imidazole ring can occur.

    Reduction: Reduction of the imidazole or pyrimidine moiety may yield different derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Alkyl halides or other nucleophiles.

    Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

Major Products: The major products depend on the specific reaction conditions and substituents. Various derivatives with modified imidazole or pyrimidine rings can be obtained.

Scientific Research Applications

Medicinal Chemistry:

    Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific cellular pathways.

    Anti-inflammatory Effects: Research suggests anti-inflammatory potential.

    Antimicrobial Activity: Certain analogs show antibacterial and antifungal effects.

Other Fields:

    Materials Science: The compound’s unique structure may find applications in materials science.

    Organic Electronics: Derivatives could be used in organic electronic devices.

Mechanism of Action

The exact mechanism of action remains an active area of research. Potential molecular targets include enzymes involved in nucleotide metabolism and signaling pathways.

Comparison with Similar Compounds

While structurally unique, this compound shares features with other purine-based molecules, such as caffeine, theophylline, and theobromine.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

4-methyl-6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H23N5O2/c1-15-8-10-18(11-9-15)26-12-13-27-19-20(24-22(26)27)25(3)23(30)28(21(19)29)14-17-7-5-4-6-16(17)2/h4-11H,12-14H2,1-3H3

InChI Key

WGRGPNXOMJIYNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5C

Origin of Product

United States

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